molecular formula C15H12N4O3S B2478998 N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034381-06-9

N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2478998
CAS RN: 2034381-06-9
M. Wt: 328.35
InChI Key: GFGVYWNXWKPRLB-UHFFFAOYSA-N
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Description

The compound “N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered heterocyclic compound with one sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The synthesis of related compounds, such as 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane, has been achieved by treating piperonal with NaHSe in the presence of piperidine hydrochloride and ethanol .


Molecular Structure Analysis

The molecular structure of this compound is complex and likely involves several rings and functional groups. For a related compound, the dihedral angle between the benzene and dioxolane rings was found to be between 0.20 and 0.31 .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and may involve several steps. For a related compound, the Se–Se bond was cleaved with sodium borohydride or rongalite, followed by the addition of suitable electrophiles .

Future Directions

Thiophene-based compounds have attracted significant interest due to their potential applications in various fields. Future research could focus on the synthesis and evaluation of novel organoselenides of synthetic and biological importance . Additionally, the design of new substituted cinnamides bearing Piperonal moiety and screening for molecular prediction properties could be a promising direction .

Mechanism of Action

Target of Action

Thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential as biologically active compounds . They have shown a variety of biological effects, suggesting that they interact with multiple targets.

Mode of Action

Thiophene-based compounds have been known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that the compound interacts with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the wide range of biological activities exhibited by thiophene-based compounds , it can be inferred that this compound likely interacts with multiple biochemical pathways.

Result of Action

Given the wide range of biological activities exhibited by thiophene-based compounds , it can be inferred that this compound likely induces a variety of molecular and cellular changes.

properties

IUPAC Name

N-[(1-thiophen-2-yltriazol-4-yl)methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3S/c20-15(10-3-4-12-13(6-10)22-9-21-12)16-7-11-8-19(18-17-11)14-2-1-5-23-14/h1-6,8H,7,9H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGVYWNXWKPRLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CN(N=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

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